2-(Diisopropylamino)ethyl methacrylate

Catalog No.
S1516695
CAS No.
16715-83-6
M.F
C12H23NO2
M. Wt
213.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Diisopropylamino)ethyl methacrylate

CAS Number

16715-83-6

Product Name

2-(Diisopropylamino)ethyl methacrylate

IUPAC Name

2-[di(propan-2-yl)amino]ethyl 2-methylprop-2-enoate

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

InChI

InChI=1S/C12H23NO2/c1-9(2)12(14)15-8-7-13(10(3)4)11(5)6/h10-11H,1,7-8H2,2-6H3

InChI Key

SVYHMICYJHWXIN-UHFFFAOYSA-N

SMILES

CC(C)N(CCOC(=O)C(=C)C)C(C)C

Solubility

In water, 1580 mg/L at 25 °C (est)

Canonical SMILES

CC(C)N(CCOC(=O)C(=C)C)C(C)C

pH-Responsive Nanoparticles for Drug Delivery

Specific Scientific Field: Biomedical Materials & Devices, Drug Delivery Systems

Summary of the Application: DPAEMA is used in the creation of cationic nanoparticles for intracellular drug delivery . These nanoparticles have pH-responsive properties, which are useful for delivering therapeutic agents within cells .

Methods of Application: The nanoparticles are synthesized with DPAEMA as a comonomer, which increases the hydrophobic content of the inner particle core . The hydrophobic nature of DPAEMA under certain pH conditions allows it to transition into a hydrophobic state, making it an ideal candidate for use in pH-responsive nanoparticles .

Synthesis of Amphiphilic Diblock and Statistical Copolymers

Specific Scientific Field: Polymer Chemistry

Methods of Application: The copolymers are synthesized using the reversible addition–fragmentation chain transfer polymerization technique (RAFT polymerization) . DPAEMA is used along with dimethylamino ethyl methacrylate to create the copolymers .

Results or Outcomes: The synthesized copolymers exhibit novel solution properties and self-assemble in aqueous media . The behavior and properties of the resulting micelles and aggregates are dependent on the pH, temperature, and ionic strength of the aqueous solutions .

pH-Responsive Polymer Systems

Specific Scientific Field: Polymer Chemistry, Biomedical Materials & Devices

Summary of the Application: DPAEMA is used in the creation of pH-responsive polymer systems . These polymers can respond to solution pH by undergoing structural and property changes such as surface activity, chain conformation, solubility, and configuration .

Methods of Application: The polymers are synthesized using DPAEMA as a monomer . The physical properties of the polymer, such as its chain conformation, configuration, and solubility, can be tailored by manipulating the pH or ionic strength .

Results or Outcomes: These unique properties of pH-responsive polymer systems make them very useful in various applications such as drug delivery, gene delivery, sensors, surfaces, membranes, and chromatography .

Tissue Engineering

Specific Scientific Field: Biomedical Engineering, Tissue Engineering

Summary of the Application: Polymers synthesized with DPAEMA find application in tissue engineering . They can be used to create scaffolds that support the growth and development of new tissues .

Methods of Application: The polymers are synthesized using DPAEMA as a monomer . The resulting polymers can be processed into various forms, such as hydrogels or nanofibers, to create scaffolds suitable for tissue engineering .

Results or Outcomes: The use of DPAEMA-based polymers in tissue engineering has shown promising results, with improved cell adhesion, proliferation, and differentiation observed in several studies .

Enhanced Nanoparticle Stability and Cytocompatibility

Specific Scientific Field: Biomedical Materials & Devices, Nanotechnology

Summary of the Application: DPAEMA is used to enhance the stability and cytocompatibility of cationic nanoparticles . These nanoparticles are widely investigated for their potent ability to transport therapeutic agents intracellularly .

Methods of Application: The nanoparticles are synthesized with DPAEMA, a comonomer that heightens the hydrophobic content of the inner particle core . DPAEMA transitions into a hydrophobic state under pH conditions lower than 6.2 (acidic) from deprotonation, making it an ideal candidate for use in pH-responsive nanoparticles .

Synthesis of pH-Responsive Polymers

Summary of the Application: DPAEMA is used in the synthesis of pH-responsive polymers . These polymers can respond to solution pH by undergoing structural and property changes such as surface activity, chain conformation, solubility, and configuration .

2-(Diisopropylamino)ethyl methacrylate is a methacrylate monomer characterized by its unique chemical structure, which includes a diisopropylamino group. The compound has a molecular formula of C₁₂H₂₃NO₂ and a molecular weight of 213.32 g/mol. It appears as a colorless to pale yellow liquid and is known for its high purity, typically exceeding 98% in commercial preparations . The compound is also referred to by other names, including 2-methyl-2-propenoic acid 2-[bis(1-methylethyl)amino]ethyl ester and DPAEMA (stabilized with MEHQ) .

DPAEMA is a mild irritant and can cause skin and eye irritation upon contact. It is also suspected to be harmful if inhaled or swallowed.

  • Toxicity: Limited data available on specific toxicity values. However, it is recommended to handle DPAEMA with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and fume hood.
  • Flammability: Flammable liquid. Flash point data not readily available, but handle with caution around open flames.
Typical of methacrylates, including:

  • Polymerization: This compound can undergo free radical polymerization to form poly(2-(diisopropylamino)ethyl methacrylate), which exhibits unique properties useful in various applications, such as drug delivery systems and coatings.
  • Esterification: The methacrylate group can react with alcohols or amines under acidic or basic conditions, leading to the formation of esters or amides respectively.
  • Nucleophilic Substitution: The diisopropylamino group can act as a nucleophile in substitution reactions, allowing for further functionalization of the compound.

Research indicates that 2-(Diisopropylamino)ethyl methacrylate has mild irritant properties towards skin and eyes, based on animal studies . Its biological activity is primarily linked to its potential use in drug delivery systems, particularly as a component in nanocarriers for siRNA transfection. The pH-responsive nature of polymers derived from this compound allows for targeted drug release in physiological environments .

The synthesis of 2-(Diisopropylamino)ethyl methacrylate typically involves the reaction of diisopropylamine with methacryloyl chloride. This reaction can be carried out under controlled conditions to yield the desired product with high purity. The general reaction scheme can be represented as follows:

text
Diisopropylamine + Methacryloyl Chloride → 2-(Diisopropylamino)ethyl Methacrylate + HCl

Additionally, variations in reaction conditions such as temperature and solvent choice can influence the yield and purity of the final product.

2-(Diisopropylamino)ethyl methacrylate finds applications across multiple fields:

  • Polymer Science: Used as a monomer in the production of pH-responsive polymers.
  • Drug Delivery: Serves as a building block for nanocarriers designed for targeted delivery of therapeutic agents.
  • Coatings: Employed in formulating coatings with specific properties such as biocompatibility and responsiveness to environmental stimuli.
  • Adhesives and Sealants: Utilized in formulations requiring strong adhesion properties.

Studies have focused on the interaction of 2-(Diisopropylamino)ethyl methacrylate-based polymers with biological systems, particularly their behavior in drug delivery applications. These polymers demonstrate favorable interactions with cellular membranes, facilitating improved cellular uptake of encapsulated drugs. The pH-responsive behavior enhances their effectiveness by ensuring drug release occurs at desired physiological pH levels .

Several compounds share structural similarities with 2-(Diisopropylamino)ethyl methacrylate, including:

  • N,N-Diisopropylethylamine: A tertiary amine used as a base in organic synthesis but lacks the methacrylate functionality.
  • 2-(Dimethylamino)ethyl methacrylate: Similar in structure but features a dimethylamino group instead of diisopropylamino; it shows different biological interactions and polymer properties.
  • Methacrylic acid: A simpler structure without the amino group; it is widely used in polymer chemistry but does not possess the same biological activity.
Compound NameKey FeaturesUnique Aspects
2-(Diisopropylamino)ethyl methacrylateTertiary amine with methacrylate functionalitypH-responsive drug delivery potential
N,N-DiisopropylethylamineTertiary amineLacks polymerizable functionality
2-(Dimethylamino)ethyl methacrylateTertiary amine with methacrylate functionalityDifferent biological interactions
Methacrylic acidSimple carboxylic acidNo amino functionality

The uniqueness of 2-(Diisopropylamino)ethyl methacrylate lies in its combination of both polymerizable and bioactive properties, making it particularly valuable for advanced applications in materials science and biomedicine.

Color/Form

Liquid

XLogP3

2.8

Density

0.900 g/cu cm

LogP

log Kow = 2.79 (est)

UNII

QQQ3B8K5K1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 2-(Diisopropylamino)ethyl methacrylate is a liquid. It has a strong odor like fish and at high amounts can also smell like ammonia. It is soluble in water. USE: 2-(Diisopropylamino)ethyl methacrylate is used to make other chemicals. It is also being tested for use in medical nanoparticles. EXPOSURE: Workers that use 2-(diisopropylamino)ethyl methacrylate may breathe in vapors or have direct skin contact. Little or no exposure is expected in the general population at this time. If 2-(diisopropylamino)ethyl methacrylate is released to the environment, it will be broken down in air. It will not move into air from moist soil and water surfaces. It is not expected to move through soil. In water it is expected to be broken down by light. It may be broken down by microorganisms, and may build up in aquatic organisms. RISK: Data on the potential for 2-(diisopropylamino)ethyl methacrylate to produce toxic effects in humans were not available. Mild skin and eye irritation were observed in laboratory animals with direct contact. No additional data on the potential for 2-(diisopropylamino)ethyl methacrylate to produce toxic effects in laboratory animals were available. Data on the potential for 2-(diisopropylamino)ethyl methacrylate to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for 2-(diisopropylamino)ethyl methacrylate to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

0.053 mm Hg at 25 °C (est)

Pictograms

Irritant

Corrosive;Irritant

Other CAS

16715-83-6

Wikipedia

N,N-diisopropylaminoethyl methacrylate

Methods of Manufacturing

The methacrylates can be synthesized by catalytic oxidation of isobutylene and subsequent esterification with the appropriate alcohol, or by reacting acetone with hydrocyanic acid and subsequent esterification in sulfuric acid with the appropriate alcohol. /Methacrylic esters/
TRANSESTERIFICATION OR ESTERIFICATION OF DIISOPROPYLAMINOETHANOL WITH EITHER METHYL METHACRYLATE OR METHACRYLIC ACID.

General Manufacturing Information

2-Propenoic acid, 2-methyl-, 2-[bis(1-methylethyl)amino]ethyl ester: ACTIVE
Methyl methacrylate, and in general the methacrylic esters, polymerize much less readily than the corresponding ordinary acrylates. None the less, they are stabilized by adding hydroquinone or pyrogallol, particularly in the presence of metallic copper. /Methacrylates/

Analytic Laboratory Methods

Retention times for acrylates & methacrylates were measured with 2 different columns (C18 corasil & C8 lichrosorb) using reverse-phase high pressure liquid chromatography in order to obtain partition coefficients of acrylates and methacrylates between 1-octanol and water (log P). /Acrylates & methacrylates/
Thin-layer chromatography (TLC), polarography, and spectrometry are used for solution measurements. Methacrylates in air have been analyzed by TLC, polarography, and colorimetry. Polarography has been used for determination of any residual monomer in the polymer. A variety of spectroscopic techniques, e.g., NMR, IR, and Raman spectroscopy also have been used, particularly for analysis of surgical cements and dental restorative resins. /Methacrylic acid and derivatives/

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Recommended storage temperature: 2 - 8 °C
Temp during storage must be kept low to minimize formation of peroxides and other oxidation products. ... Storage temp below 30 °C are recommended for the polyfunctional methacrylates. ... The methacrylate monomers should not be stored for longer than one year. Shorter storage times are recommended for the aminomethacrylates, ie, three months, and the polyfunctional methacrylates, ie, six months. Many of these cmpd are sensitive to UV light and should, therefore, be stored in the dark. The methacrylic esters may be stored in mild steel, stainless steel, or aluminum. /Methacrylic acid and derivatives/

Interactions

Photodynamic therapy is an effective treatment for tumors that involves the administration of light-activated photosensitizers. However, most photosensitizers are insoluble and non-specific. To target the acid environment of tumor sites, we synthesized three poly(ethylene glycol) methacrylate-co-2-(diisopropylamino)ethyl methacrylate (PEGMA-co-DPA) copolymers capable of self-assembly to form pH sensitive nanoparticles in an aqueous environment, as a means of encapsulating the water-insoluble photosensitizer, meso-tetra(hydroxyphenyl)chlorin (m-THPC). The critical aggregation pH of the PEGMA-co-DPA polymers was 5.8-6.6 and the critical aggregation concentration was 0.0045-0.0089 wt% at pH 7.4. Using solvent evaporation, m-THPC loaded nanoparticles were prepared with a high drug encapsulation efficiency (approximately 89%). Dynamic light scattering and transmission electron microscopy revealed the spherical shape and 132 nm diameter of the nanoparticles. The in vitro release rate of m-THPC at pH 5.0 was faster than at pH 7.0 (58% versus 10% m-THPC released within 48 h, respectively). The in vitro photodynamic therapy efficiency was tested with the HT-29 cell line. m-THPC loaded PEGMA-co-DPA nanoparticles exhibited obvious phototoxicity in HT-29 colon cancer cells after light irradiation. The results indicate that these pH sensitive nanoparticles are potential carriers for tumor targeting and photodynamic therapy.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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